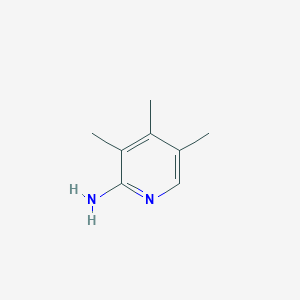

3,4,5-Trimethylpyridin-2-amine

Overview

Description

3,4,5-Trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) . This indicates that the molecule consists of a pyridine ring with three methyl groups and an amine group attached. Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Environmental Applications

Carbon Dioxide Capture

Advanced materials such as amine-functionalized metal–organic frameworks (MOFs) and liquid absorption methods using amine-based solutions have shown promise for carbon dioxide capture. These materials offer high CO2 sorption capacity and selectivity due to the strong interaction between CO2 and basic amino functionalities, making them suitable for addressing global warming and greenhouse gas emissions. Studies highlight the benefits of amino functionality towards potential applications in CO2 capture, emphasizing the development of more economical, effective, green, and sustainable technologies for environmental remediation (Lin, Kong, & Chen, 2016); (Ochedi, Yu, Yu, Liu, & Hussain, 2020).

Chemistry and Synthesis

Heterocyclic Compounds Synthesis

The reactivity and applications of amino-1,2,4-triazoles and other nitrogen-containing heterocyclic compounds have been extensively reviewed. These compounds serve as raw materials in the fine organic synthesis industry, finding use in the production of pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors. Their unique properties and functionalities enable the development of various analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, demonstrating the versatility of nitrogen-containing compounds in synthetic chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Materials Science

Functional Materials Development

Amine-functionalized MOFs and similar compounds are explored for their potential in creating advanced materials with specific applications, such as catalysis and gas separation. The incorporation of amino groups into MOF structures enhances their interaction with gases like CO2, offering improved performance in gas storage and separation processes. Furthermore, these materials are investigated for their catalytic properties, enabling new approaches to chemical synthesis and environmental remediation (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

3,4,5-trimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVSGHLEQDJCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2568119.png)

![N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide](/img/structure/B2568126.png)

![6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2568132.png)

![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2568142.png)